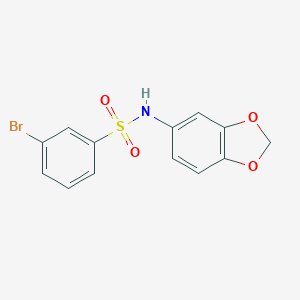

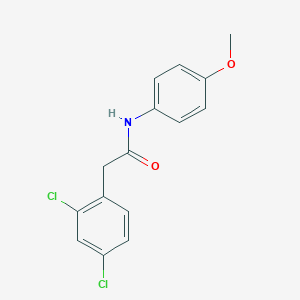

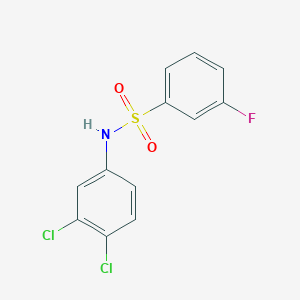

![molecular formula C22H27NO5S B270535 N-[3-(8,9-dimethoxy-2,3,4,4a,6,10b-hexahydro-1H-benzo[c]chromen-6-yl)phenyl]methanesulfonamide](/img/structure/B270535.png)

N-[3-(8,9-dimethoxy-2,3,4,4a,6,10b-hexahydro-1H-benzo[c]chromen-6-yl)phenyl]methanesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-[3-(8,9-dimethoxy-2,3,4,4a,6,10b-hexahydro-1H-benzo[c]chromen-6-yl)phenyl]methanesulfonamide, also known as DMXB-A, is a novel compound that has gained attention in the scientific community due to its potential therapeutic applications. DMXB-A is a selective agonist for the α7 nicotinic acetylcholine receptor (α7 nAChR), which is a ligand-gated ion channel that is widely distributed in the central nervous system (CNS) and plays a crucial role in cognitive function, memory, and inflammation.

Mechanism of Action

N-[3-(8,9-dimethoxy-2,3,4,4a,6,10b-hexahydro-1H-benzo[c]chromen-6-yl)phenyl]methanesulfonamide is a selective agonist for the α7 nAChR, which is a ligand-gated ion channel that is highly expressed in the CNS. Activation of the α7 nAChR leads to the influx of calcium ions into the cell, which triggers a cascade of intracellular signaling pathways that regulate synaptic plasticity, neurotransmitter release, and gene expression. N-[3-(8,9-dimethoxy-2,3,4,4a,6,10b-hexahydro-1H-benzo[c]chromen-6-yl)phenyl]methanesulfonamide has been shown to enhance the function of the α7 nAChR, leading to increased neurotransmitter release and improved cognitive function.

Biochemical and physiological effects:

N-[3-(8,9-dimethoxy-2,3,4,4a,6,10b-hexahydro-1H-benzo[c]chromen-6-yl)phenyl]methanesulfonamide has been shown to have several biochemical and physiological effects in animal models and human subjects. In animal models, N-[3-(8,9-dimethoxy-2,3,4,4a,6,10b-hexahydro-1H-benzo[c]chromen-6-yl)phenyl]methanesulfonamide has been shown to reduce inflammation, protect against neurotoxicity, and improve cognitive function. In human subjects, N-[3-(8,9-dimethoxy-2,3,4,4a,6,10b-hexahydro-1H-benzo[c]chromen-6-yl)phenyl]methanesulfonamide has been shown to improve memory and attention, reduce anxiety, and enhance mood.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-[3-(8,9-dimethoxy-2,3,4,4a,6,10b-hexahydro-1H-benzo[c]chromen-6-yl)phenyl]methanesulfonamide is its selectivity for the α7 nAChR, which allows for targeted modulation of this receptor without affecting other neurotransmitter systems. This selectivity also reduces the risk of side effects and toxicity. However, N-[3-(8,9-dimethoxy-2,3,4,4a,6,10b-hexahydro-1H-benzo[c]chromen-6-yl)phenyl]methanesulfonamide has limited solubility in water, which can make it difficult to administer in vivo. Additionally, the effects of N-[3-(8,9-dimethoxy-2,3,4,4a,6,10b-hexahydro-1H-benzo[c]chromen-6-yl)phenyl]methanesulfonamide may be influenced by factors such as age, sex, and genetic variability, which can complicate the interpretation of experimental results.

Future Directions

There are several potential future directions for research on N-[3-(8,9-dimethoxy-2,3,4,4a,6,10b-hexahydro-1H-benzo[c]chromen-6-yl)phenyl]methanesulfonamide. One area of interest is the development of more efficient synthesis methods and derivatives of N-[3-(8,9-dimethoxy-2,3,4,4a,6,10b-hexahydro-1H-benzo[c]chromen-6-yl)phenyl]methanesulfonamide with improved solubility and pharmacokinetic properties. Another area of interest is the investigation of the effects of N-[3-(8,9-dimethoxy-2,3,4,4a,6,10b-hexahydro-1H-benzo[c]chromen-6-yl)phenyl]methanesulfonamide on other α7 nAChR-mediated functions, such as inflammation and pain. Additionally, the potential therapeutic applications of N-[3-(8,9-dimethoxy-2,3,4,4a,6,10b-hexahydro-1H-benzo[c]chromen-6-yl)phenyl]methanesulfonamide in other CNS disorders, such as epilepsy and traumatic brain injury, warrant further investigation.

Synthesis Methods

N-[3-(8,9-dimethoxy-2,3,4,4a,6,10b-hexahydro-1H-benzo[c]chromen-6-yl)phenyl]methanesulfonamide can be synthesized through a multi-step process that involves the coupling of a protected 3-(8,9-dimethoxy-2,3,4,4a,6,10b-hexahydro-1H-benzo[c]chromen-6-yl)phenol with an appropriate sulfonamide derivative. The protected intermediate can then be deprotected to yield N-[3-(8,9-dimethoxy-2,3,4,4a,6,10b-hexahydro-1H-benzo[c]chromen-6-yl)phenyl]methanesulfonamide. The synthesis of N-[3-(8,9-dimethoxy-2,3,4,4a,6,10b-hexahydro-1H-benzo[c]chromen-6-yl)phenyl]methanesulfonamide has been optimized to improve yield and purity, and various modifications have been made to the reaction conditions to reduce the number of steps and increase the efficiency of the process.

Scientific Research Applications

N-[3-(8,9-dimethoxy-2,3,4,4a,6,10b-hexahydro-1H-benzo[c]chromen-6-yl)phenyl]methanesulfonamide has been extensively studied for its potential therapeutic applications in a variety of CNS disorders, including Alzheimer's disease, schizophrenia, and depression. Studies have shown that N-[3-(8,9-dimethoxy-2,3,4,4a,6,10b-hexahydro-1H-benzo[c]chromen-6-yl)phenyl]methanesulfonamide has neuroprotective effects, enhances cognitive function, and reduces inflammation in animal models of these diseases. N-[3-(8,9-dimethoxy-2,3,4,4a,6,10b-hexahydro-1H-benzo[c]chromen-6-yl)phenyl]methanesulfonamide has also been shown to improve memory and attention in healthy human subjects.

properties

Product Name |

N-[3-(8,9-dimethoxy-2,3,4,4a,6,10b-hexahydro-1H-benzo[c]chromen-6-yl)phenyl]methanesulfonamide |

|---|---|

Molecular Formula |

C22H27NO5S |

Molecular Weight |

417.5 g/mol |

IUPAC Name |

N-[3-(8,9-dimethoxy-2,3,4,4a,6,10b-hexahydro-1H-benzo[c]chromen-6-yl)phenyl]methanesulfonamide |

InChI |

InChI=1S/C22H27NO5S/c1-26-20-12-17-16-9-4-5-10-19(16)28-22(18(17)13-21(20)27-2)14-7-6-8-15(11-14)23-29(3,24)25/h6-8,11-13,16,19,22-23H,4-5,9-10H2,1-3H3 |

InChI Key |

GITSUDNMPLMYRH-UHFFFAOYSA-N |

SMILES |

COC1=C(C=C2C(OC3CCCCC3C2=C1)C4=CC(=CC=C4)NS(=O)(=O)C)OC |

Canonical SMILES |

COC1=C(C=C2C(OC3CCCCC3C2=C1)C4=CC(=CC=C4)NS(=O)(=O)C)OC |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

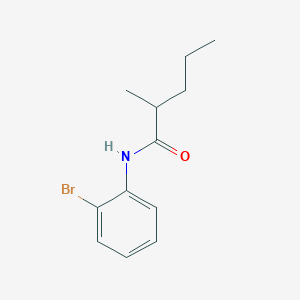

![2-(2-chlorophenyl)-N-[4-(diethylamino)phenyl]acetamide](/img/structure/B270469.png)

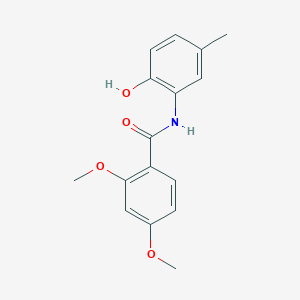

![N-[4-(diethylamino)phenyl]-2-(2-methoxyphenyl)acetamide](/img/structure/B270472.png)

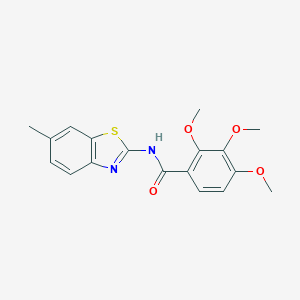

![Methyl 2-{[(5-bromo-2-thienyl)sulfonyl]amino}benzoate](/img/structure/B270483.png)

![Ethyl 2-{[(5-bromo-2-thienyl)sulfonyl]amino}benzoate](/img/structure/B270489.png)

![Ethyl 3-{[(2-fluorophenyl)sulfonyl]amino}benzoate](/img/structure/B270491.png)